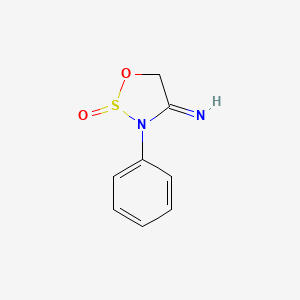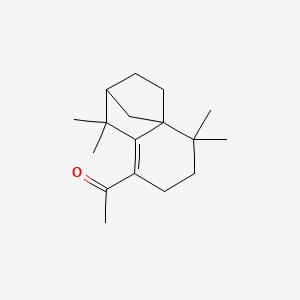
4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This reaction proceeds under mild conditions and yields the desired thiazolidin-4-one derivatives with high selectivity and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of suitable catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. Green chemistry approaches, such as the use of microwave-assisted synthesis, have also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones, depending on the specific reagents and conditions employed .
Scientific Research Applications
4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one involves its interaction with various molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways by modulating the activity of key signaling proteins .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A five-membered ring containing sulfur and nitrogen, similar to 4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one but lacking the oxo group.
Thiazolidinone: Similar structure but with different substituents on the ring.
Oxazolidinone: Contains an oxygen atom in place of sulfur, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
61938-18-9 |
|---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-oxo-3-phenyloxathiazolidin-4-imine |
InChI |
InChI=1S/C8H8N2O2S/c9-8-6-12-13(11)10(8)7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI Key |
HAYVZTJUNILMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N)N(S(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14562607.png)
![N,N'-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide]](/img/structure/B14562610.png)






![[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol](/img/structure/B14562656.png)
![Ethyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14562663.png)
![N-[2-(Dimethylamino)ethyl]-N-ethylnitramide](/img/structure/B14562668.png)

